Methyl 2-bromo-6-(methylamino)benzoate
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Overview
Description
Methyl 2-bromo-6-(methylamino)benzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted by a bromine atom and a methylamino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-(methylamino)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-aminobenzoate to introduce the bromine atom at the 2-position. This is followed by the methylation of the amino group at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent, while the methylation step can be optimized for large-scale production by using automated systems to control the reaction parameters.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines and alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters under inert atmosphere.
Major Products:
Substitution Products: Hydroxybenzoates, alkoxybenzoates, and aminobenzoates.
Oxidation Products: Quinones and carboxylic acids.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-6-(methylamino)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine and methylamino groups can interact with target molecules through hydrogen bonding, van der Waals forces, and covalent interactions, leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 2-bromo-4-(methylamino)benzoate: Similar structure but with the methylamino group at the 4-position.
Methyl 2-chloro-6-(methylamino)benzoate: Chlorine atom instead of bromine.
Methyl 2-bromo-6-(ethylamino)benzoate: Ethylamino group instead of methylamino.
Uniqueness: Methyl 2-bromo-6-(methylamino)benzoate is unique due to the specific positioning of the bromine and methylamino groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in coupling reactions, while the methylamino group can provide additional sites for hydrogen bonding and other interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-bromo-6-(methylamino)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound is characterized by its aromatic structure, which facilitates interactions with various biological targets. The presence of the bromo and methylamino groups enhances its reactivity and potential biological effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in biomolecules. The compound's aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with proteins and enzymes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Escherichia coli | 0.0195 | Strong inhibition |
Staphylococcus aureus | 0.0048 | Excellent activity |
Bacillus subtilis | 0.0098 | Moderate activity |
Candida albicans | 0.039 | Effective antifungal action |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the compound significantly influenced its antibacterial properties, with certain derivatives exhibiting enhanced activity against resistant strains .
- Mechanistic Insights : Another study utilized NMR spectroscopy to explore the interactions between this compound and target proteins. The results indicated that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects .
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies on related compounds have shown that brominated benzoates can exhibit cytotoxic effects at higher concentrations. Therefore, further research is needed to establish safe dosage levels and potential side effects .
Properties
IUPAC Name |
methyl 2-bromo-6-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-7-5-3-4-6(10)8(7)9(12)13-2/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIRJLKIOAOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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